3-Bromo-2-iodocyclopent-2-EN-1-one
Description
3-Bromo-2-iodocyclopent-2-en-1-one is a dihalogenated cyclopentenone derivative featuring bromine and iodine substituents at positions 3 and 2, respectively. The cyclopentenone core introduces ring strain and conjugation, which influence its reactivity and physical properties. The presence of both bromine and iodine, which differ in size, electronegativity, and polarizability, creates unique electronic and steric effects. This compound is of interest in synthetic organic chemistry for applications such as cross-coupling reactions, where halogens serve as leaving groups or directing agents .
Properties
CAS No. |
892145-42-5 |
|---|---|
Molecular Formula |
C5H4BrIO |
Molecular Weight |
286.89 g/mol |
IUPAC Name |
3-bromo-2-iodocyclopent-2-en-1-one |
InChI |
InChI=1S/C5H4BrIO/c6-3-1-2-4(8)5(3)7/h1-2H2 |
InChI Key |
FHSDVOWMSIEYEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=C1Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-iodocyclopent-2-EN-1-one typically involves the halogenation of cyclopent-2-en-1-one. One common method is to start with cyclopent-2-en-1-one and introduce bromine and iodine atoms through a series of halogenation reactions. The reaction conditions often involve the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of catalysts or under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-iodocyclopent-2-EN-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopentenones, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Scientific Research Applications
3-Bromo-2-iodocyclopent-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-iodocyclopent-2-EN-1-one involves its interaction with various molecular targets and pathways. The presence of halogen atoms makes it a reactive compound that can form covalent bonds with nucleophilic sites in biological molecules. This reactivity can be exploited in the design of enzyme inhibitors or as a tool in chemical biology to study protein function and interactions.
Comparison with Similar Compounds
Substituent Effects: Bromine vs. Iodine
The halogen substituents in the target compound are critical to its behavior compared to analogs:
- 3-Bromo-2-hydroxycyclopent-2-en-1-one (): Replacing iodine with a hydroxyl group eliminates the heavy halogen’s polarizability, reducing electrophilicity at position 2. The hydroxyl group may participate in hydrogen bonding, altering solubility and crystallization patterns compared to the iodinated compound .
- Chalcone Derivatives (–3): Compounds like 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one lack the cyclopentenone ring but share a brominated α,β-unsaturated ketone system. The absence of iodine limits their utility in reactions requiring sequential halogen substitution (e.g., Suzuki-Miyaura coupling) .
Table 1: Key Substituent Comparisons
| Compound | Substituents | Molecular Weight (g/mol) | Reactivity Notes |
|---|---|---|---|
| 3-Bromo-2-iodocyclopent-2-en-1-one | Br (C3), I (C2) | ~298.9 (calc.) | High polarizability; dual halogen sites |
| 3-Bromo-2-hydroxycyclopent-2-en-1-one | Br (C3), OH (C2) | ~191.0 (calc.) | Hydrogen bonding; lower electrophilicity |
| 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one | Br (C2), aryl groups | ~313.2 | Chalcone backbone; single halogen site |
Molecular Geometry and Ring Strain
The cyclopentenone ring in the target compound introduces significant ring strain compared to non-cyclic analogs (e.g., chalcones in –3). Strain increases reactivity in nucleophilic additions or cycloadditions. In contrast, chalcone derivatives exhibit planar α,β-unsaturated ketones, favoring conjugation over strain-driven reactions .
Reactivity in Cross-Coupling Reactions
The iodine substituent in this compound is a superior leaving group compared to bromine due to its lower bond dissociation energy and larger atomic radius. This allows selective substitution at C2 under mild conditions, while bromine at C3 can be targeted in harsher conditions (e.g., palladium catalysis). Mono-halogenated compounds like those in –3 lack this sequential reactivity .
Crystallographic and Physical Properties
Chalcone derivatives (–3) crystallize in monoclinic systems with intermolecular interactions dominated by van der Waals forces and π-stacking. In contrast, the target compound’s dihalogenation and cyclopentenone ring likely produce distinct packing patterns. However, crystallographic data for this compound remains unreported, necessitating further study .
Biological Activity
3-Bromo-2-iodocyclopent-2-en-1-one is a halogenated cyclic compound that exhibits unique chemical properties due to the presence of both bromine and iodine atoms. This article explores its biological activity, potential mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHBrIO. The compound features:
- A five-membered cyclopentene ring.
- A bromine atom at the 3-position.
- An iodine atom at the 2-position.
- A carbonyl group at the 1-position.
This unique structure allows for a variety of chemical reactions, including halogen exchange, elimination reactions, and oxidation processes.
Case Studies and Experimental Data
-
Synthesis and Reactivity :
- The synthesis of this compound can be achieved through selective halogenation of cyclopentene derivatives. This method allows for controlled incorporation of bromine and iodine into the cyclopentene framework, which is crucial for studying its biological properties.
-
Cross-Coupling Reactions :
- Research has shown that related compounds such as 3-bromocyclopent-2-en-1-one participate in stereoselective cross-coupling reactions with secondary alkylcopper reagents. Such reactions yield products with high diastereoselectivity, indicating that these halogenated compounds can be valuable intermediates in synthetic organic chemistry .
-
Enzyme Interaction Studies :
- While direct studies on this compound are scarce, related halogenated compounds have been shown to inhibit enzymes involved in metabolic processes. For instance, iodine-containing pharmaceuticals have demonstrated interactions that alter enzymatic activity, suggesting a similar potential for this compound .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with related compounds is beneficial:
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 3-Bromo-cyclopentene | CHBr | Enzyme inhibition |
| 3-Iodo-cyclopentene | CHI | Antimicrobial properties |
| 3-Bromocyclopentene | CHBr | Cross-coupling reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
